5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide
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Overview
Description
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide is a complex organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a thiophene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide typically involves multiple steps. One common method starts with the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine . This intermediate is then reacted with thiophene sulfonamide under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as CrO-Al in a fluidized bed reactor has been reported to enhance the efficiency of the chlorination and trifluoromethylation steps .
Chemical Reactions Analysis
Types of Reactions
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Commonly achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][6].
Mechanism of Action
The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)aniline
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
What sets 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide apart from similar compounds is its unique combination of a pyridine ring with a thiophene sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2S2/c12-8-3-6(11(13,14)15)5-17-9(8)4-7-1-2-10(20-7)21(16,18)19/h1-3,5H,4H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVQPWAWBCQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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